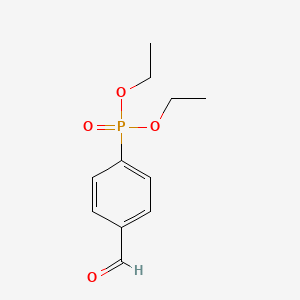

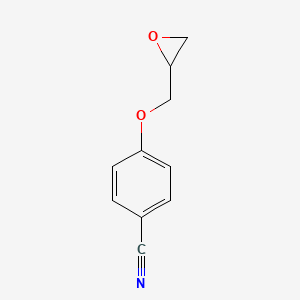

![molecular formula C13H10N2O2 B1303883 Naphtho[2,1-b]furan-2-carbohydrazide CAS No. 53524-88-2](/img/structure/B1303883.png)

Naphtho[2,1-b]furan-2-carbohydrazide

Overview

Description

Naphtho[2,1-b]furan-2-carbohydrazide (NFCH) is an important heterocyclic compound that has been widely studied in recent years due to its unique properties and potential applications in various scientific fields. NFCH is a colorless, water-soluble solid with a molecular weight of about 225 g/mol and a melting point of about 140-150 °C. It is a versatile compound that can be used in a wide range of applications, including synthetic chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Naphtho[2,1-b]furan-2-carbohydrazide has been utilized in the synthesis of various compounds with significant biological activities. For instance, Kumaraswamy et al. (2008) describe its use in creating 2,3-dihydro-1H-pyrazoles, which have shown antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008). Similarly, Singala et al. (2018) and Darshansinh et al. (2018) synthesized 1,2,4-Triazole and 1,3,4-Oxadiazole derivatives, respectively, which were studied for their antibacterial and antifungal activities (Singala et al., 2018)(Darshansinh et al., 2018).

Development of Various Derivatives for Biological Studies

Ravindra et al. (2008) explored the compound's reaction with carbon disulphide and ethanolic potassium hydroxide, leading to the formation of various biheterocyclic compounds. These were characterized and selected for antimicrobial and analgesic activity evaluation (Ravindra et al., 2008). Another study by the same authors in 2006 focused on synthesizing oxadiazoles linked to Naphtho[2,1-b]furan and evaluating their antimicrobial and anti-inflammatory activities (Ravindra et al., 2006).

Antibacterial and Antifungal Activities

Raol et al. (2015) and Nagaraja et al. (2007) conducted studies focusing on the antibacterial and antifungal properties of novel derivatives synthesized from this compound (Raol et al., 2015)(Nagaraja et al., 2007).

Nonlinear Optical Materials and Sensor Development

Devi et al. (2010, 2015) explored the compound's use in synthesizing derivatives with antioxidant, antimicrobial activities, and in evaluating the second-harmonic generation efficiency of azetidinone derivatives (Devi et al., 2010)(Devi et al., 2015). Additionally, Qu et al. (2017) developed a fluorescent and colorimetric sensor based on this compound for detecting cyanide in aqueous medium (Qu et al., 2017).

Mechanism of Action

Safety and Hazards

The safety information for Naphtho[2,1-b]furan-2-carbohydrazide includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

benzo[e][1]benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMSRGJJBGMGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377481 | |

| Record name | naphtho[2,1-b]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53524-88-2 | |

| Record name | naphtho[2,1-b]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain Naphtho[2,1-b]furan-2-carbohydrazide?

A: this compound is typically synthesized by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in ethanol, often using an acid catalyst like concentrated HCl. [, , , ]

Q2: What are the key structural features of this compound?

A: this compound (C13H10N2O2, molecular weight 226.23 g/mol) comprises a naphtho[2,1-b]furan moiety with a carbohydrazide (-CONHNH2) group at the 2-position. This carbohydrazide group serves as a reactive site for further derivatization. [, , , ]

Q3: What spectroscopic techniques are employed to characterize newly synthesized derivatives of this compound?

A: Researchers commonly use various analytical and spectral techniques, including elemental analysis, FTIR, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity of newly synthesized this compound derivatives. [, , , , ]

Q4: What biological activities have been explored for this compound derivatives?

A: Studies have explored the antimicrobial [, , , , , ], anti-inflammatory [, ], analgesic [], anthelmintic [, ], diuretic [, ], antipyretic [, ], and anticancer [] activities of various derivatives of this compound.

Q5: How do structural modifications of this compound influence its biological activity?

A: Research suggests that introducing different substituents on the aromatic rings or modifying the heterocyclic core of this compound significantly affects its biological activity. For instance, incorporating piperazine moieties to the core structure through 1,3,4-oxadiazole linkers demonstrated promising antimicrobial activity. [, ]

Q6: Have any studies explored the drug-likeness properties of this compound derivatives?

A6: While many studies focus on synthesizing and evaluating the biological activity of this compound derivatives, detailed investigations on their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are limited in the provided research papers. [1-13]

Q7: Have any studies investigated the potential of this compound derivatives as nonlinear optical (NLO) materials?

A: Yes, recent research has explored the second harmonic generation (SHG) efficiency of specific this compound derivatives containing azetidinone rings. Some compounds exhibited promising SHG activity, suggesting their potential in optoelectronic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

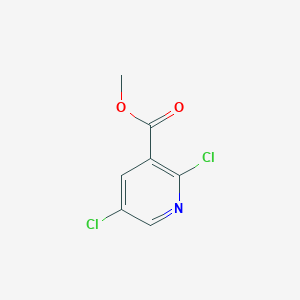

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

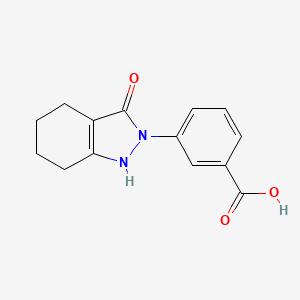

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

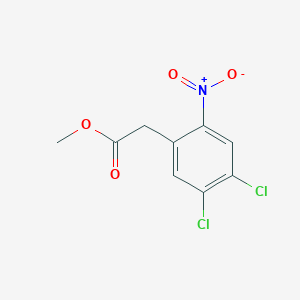

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)